

chemical reactivity of 2-Fluoro-6-methoxybenzoic acid

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzoic acid

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An In-depth Technical Guide to the Chemical Reactivity of **2-Fluoro-6-methoxybenzoic Acid**

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount. **2-Fluoro-6-methoxybenzoic acid** (CAS: 137654-21-8) emerges as a preeminent building block, offering a unique convergence of electronic and steric properties. Its structure, featuring a carboxylic acid flanked by a strongly electron-withdrawing fluorine atom and an electron-donating methoxy group, creates a nuanced reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond simple reaction schemes to elucidate the underlying principles that govern its transformations. For researchers and drug development professionals, a thorough understanding of this molecule's capabilities is essential for leveraging its full potential in the synthesis of complex molecular architectures and novel active pharmaceutical ingredients (APIs).^{[1][2]}

Core Molecular Profile and Physicochemical Properties

2-Fluoro-6-methoxybenzoic acid is a white to off-white crystalline solid.^[3] Its utility as a synthetic intermediate is underscored by its high purity, typically $\geq 98.0\%$, which ensures reliability and reproducibility in subsequent chemical transformations.^[1]

Diagram 1: Chemical Structure of **2-Fluoro-6-methoxybenzoic acid***Structure of 2-Fluoro-6-methoxybenzoic acid*

The interplay between the three functional groups dictates the molecule's reactivity, which can be broadly categorized into reactions involving the carboxylic acid and transformations of the aromatic ring.

Property	Value	Reference
CAS Number	137654-21-8	[4][5]
Molecular Formula	C ₈ H ₇ FO ₃	[4][5]
Molecular Weight	170.14 g/mol	[4][5]
Melting Point	89-93 °C	
Boiling Point	~259-279.7 °C	
Appearance	White to off-white powder	[3]
Purity	≥98.0%	[1]

Reactions at the Carboxylic Acid Moiety: The Gateway to Complexity

The carboxylic acid group is the most readily accessible handle for elaboration, serving as the primary site for forming esters and amides—linkages central to the structure of countless pharmaceuticals.

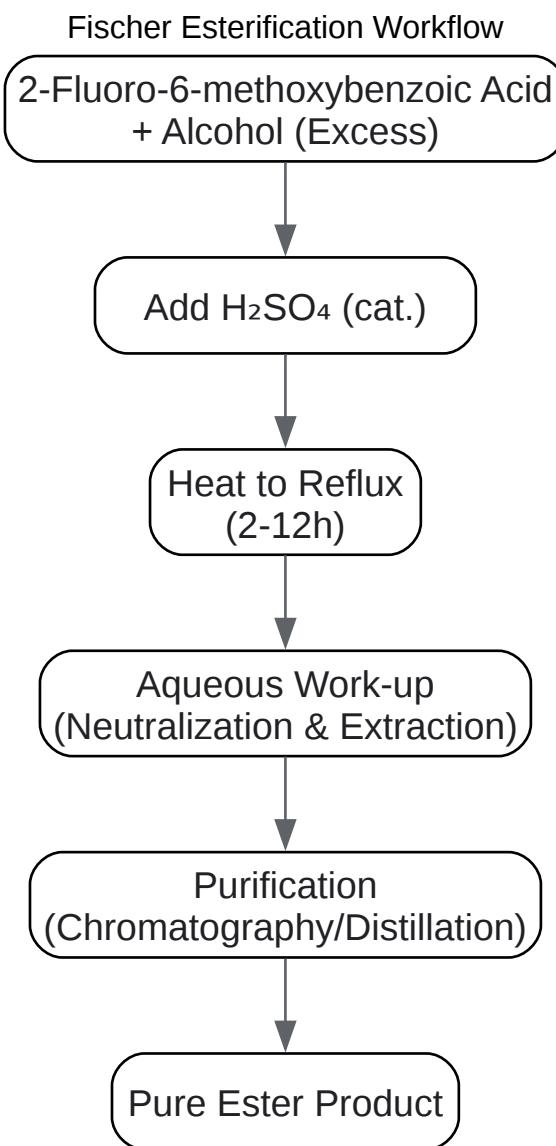
Esterification: Masking and Modification

Esterification of **2-fluoro-6-methoxybenzoic acid**, typically via the Fischer-Speier method, proceeds by reacting the acid with an alcohol under acidic catalysis. The electron-withdrawing nature of the ortho-fluorine atom enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol.[6][7] However, the steric bulk of the two ortho substituents can slightly impede the reaction rate compared to unhindered benzoic acids, potentially requiring longer reaction times or higher temperatures for optimal conversion.[8]

Protocol 1: General Procedure for Fischer Esterification

- Setup: To a round-bottom flask equipped with a reflux condenser, add **2-fluoro-6-methoxybenzoic acid** (1.0 eq).
- Reagent Addition: Add a significant excess of the desired alcohol (e.g., methanol, 20-50 eq), which also serves as the solvent.
- Catalysis: While stirring, carefully add a catalytic amount of a strong acid (e.g., concentrated H_2SO_4 , 0.1 eq) to the mixture.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically runs for 2-12 hours.
- Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine.
- Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate in vacuo to yield the crude ester, which can be further purified by column chromatography or distillation.[8][9]

Diagram 2: Fischer Esterification Workflow



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General workflow for acid-catalyzed esterification.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction performed in drug discovery.^[10] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid. This is achieved using a "coupling reagent," which converts the hydroxyl group into a better leaving group, thereby facilitating attack by the amine nucleophile.^[10] **2-Fluoro-6-methoxybenzoic acid** is readily

converted into amides, a key step in the synthesis of various inhibitors and therapeutic agents.

[11]

A plethora of coupling reagents are available, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization (for chiral substrates).[10]

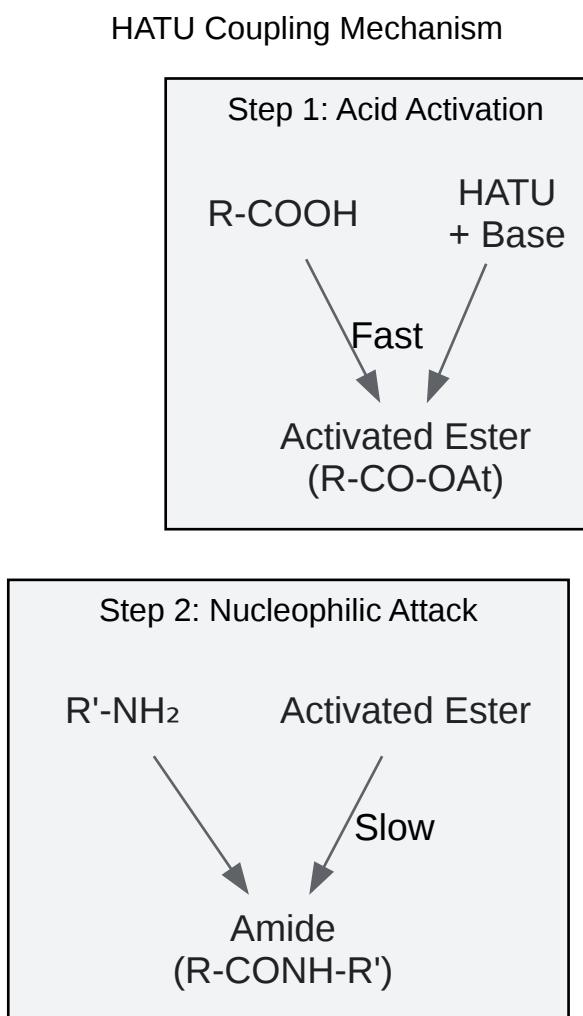
Coupling Reagent	Acronym	Class	Key Advantages
Dicyclohexylcarbodiimide	DCC	Carbodiimide	Inexpensive; insoluble urea byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide	EDC	Carbodiimide	Water-soluble urea byproduct, easy removal.
Benzotriazol-1-yl-oxytrityrrolidinophosphonium hexafluorophosphate	PyBOP	Phosphonium	High efficiency, low racemization.
(1-Cyano-2-ethoxy-2-oxoethylideneaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate	COMU	Uronium/Aminium	Very fast, high yields, suitable for hindered substrates.[12]
[Dimethylamino(triazol-4,5-b]pyridin-3-yloxy)methylidene]dimethylammonium hexafluorophosphate	HATU	Uronium/Aminium	Highly effective, low racemization, widely used.[13]

Protocol 2: HATU-Mediated Amide Coupling

- Activation: In an inert atmosphere flask, dissolve **2-fluoro-6-methoxybenzoic acid** (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir at room temperature for 15-30 minutes to form the activated ester.

- Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.
- Reaction: Continue stirring at room temperature for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), saturated aqueous sodium bicarbonate, and brine.
- Isolation: Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure. The crude amide is then purified by flash column chromatography or recrystallization.[13]

Diagram 3: Mechanism of HATU-Mediated Amide Coupling



[Click to download full resolution via product page](#)*Simplified mechanism of amide formation via an activated ester.*

Reactivity of the Aromatic Ring: Precision Engineering

The substituents on the benzene ring provide powerful tools for further functionalization through reactions like directed metalation and nucleophilic aromatic substitution.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for regioselective C-H bond functionalization. [14] It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. In **2-fluoro-6-methoxybenzoic acid**, after deprotonation of the acidic proton by the first equivalent of base, the resulting carboxylate is a powerful DMG. The methoxy group is also a strong DMG, while the fluoro group is weaker. [14][15]

Kinetic studies show that **2-fluoro-6-methoxybenzoic acid** reacts rapidly with butyllithium. Based on the established hierarchy of DMGs (CONR₂ > OCONR₂ > SO₂NR₂ > OMe > F), the carboxylate will direct lithiation to an adjacent position.[14] Since the C6 position is blocked by the methoxy group, deprotonation is expected to occur exclusively at the C3 position, ortho to the carboxylate. This provides a regioselective route to 3-substituted derivatives upon quenching with an electrophile.

Diagram 4: Regioselectivity in Directed Ortho-Metalation

DoM Regioselectivity

2-Fluoro-6-methoxybenzoate

Deprotonation

+ s-BuLi/TMEDA
-78 °C3-Lithio Intermediate
(Regiospecific)

Quenching

+ Electrophile (E+)
e.g., MeI, TMSCl

3-Substituted Product

[Click to download full resolution via product page](#)*Predicted workflow for ortho-metallation and functionalization.*

Protocol 3: Directed Ortho-Metalation and Electrophilic Quench

- Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve **2-fluoro-6-methoxybenzoic acid** (1.0 eq) in anhydrous THF at -78 °C.
- Deprotonation: Slowly add a strong lithium base, such as s-Butyllithium (s-BuLi, 2.2 eq) complexed with TMEDA (2.2 eq), to the solution. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Stir the resulting solution at -78 °C for 1-2 hours.

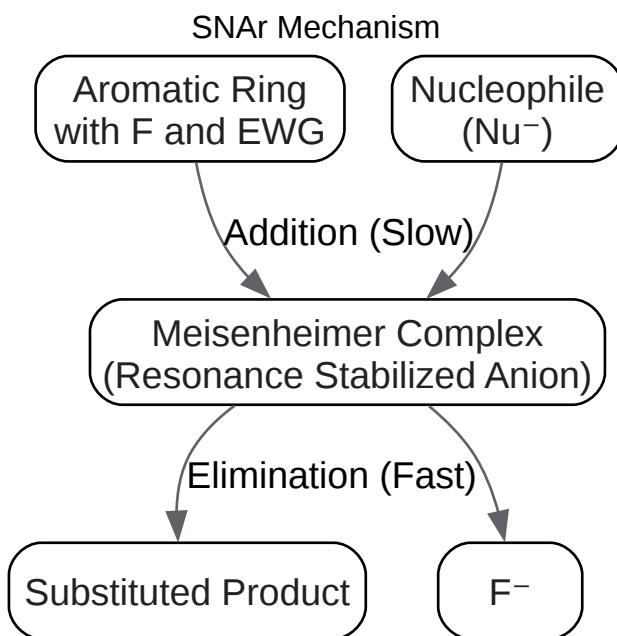
- Quenching: Add a suitable electrophile (e.g., iodomethane, chlorotrimethylsilane, 1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
- Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and acidify with 1M HCl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 3-substituted-**2-fluoro-6-methoxybenzoic acid** by column chromatography or recrystallization.[15][16]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.[17] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For the reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group, and it must possess a good leaving group (typically a halide).[17][18]

In **2-fluoro-6-methoxybenzoic acid**, the fluorine atom is an excellent leaving group for SNAr. [19] The ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group (or carboxylate under basic conditions). The reaction allows for the displacement of the fluoride with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate 2-substituted-6-methoxybenzoic acid derivatives. This uncatalyzed substitution provides a direct route to biaryl compounds and other complex structures.[20][21]

Diagram 5: SNAr Mechanism on **2-Fluoro-6-methoxybenzoic acid**



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Addition-elimination pathway for nucleophilic aromatic substitution.

Protocol 4: SNAr Displacement of Fluoride with an Amine

- Setup: In a sealable reaction vessel, combine **2-fluoro-6-methoxybenzoic acid** (1.0 eq), the desired amine (1.5-3.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
- Solvent: Add a polar aprotic solvent like DMSO or DMF.
- Reaction: Seal the vessel and heat the mixture to a temperature between 80-150 °C. Monitor the reaction by LC-MS until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature, dilute with water, and acidify to pH ~3-4 with HCl. This will precipitate the product while keeping the excess amine in the aqueous solution.
- Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.[22]

Conclusion: A Versatile Scaffold for Innovation

2-Fluoro-6-methoxybenzoic acid is far more than a simple chemical intermediate; it is a strategically designed platform for molecular construction. Its reactivity is governed by a delicate balance of steric and electronic effects, offering chemists multiple, orthogonal pathways for functionalization. The carboxylic acid provides a reliable anchor point for building out complex side chains via robust esterification and amidation chemistry. Simultaneously, the electronically tuned aromatic ring allows for precise modifications through directed ortho-metallation or nucleophilic aromatic substitution. This predictable and versatile reactivity makes it an indispensable tool for medicinal chemists in the synthesis of benzopyrrolidine and imidazopyridine drug families and for scientists developing novel functional materials.^[1] Mastering the chemistry of this building block is a key step toward the efficient and innovative synthesis of the complex molecules of tomorrow.

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